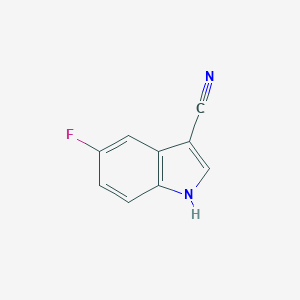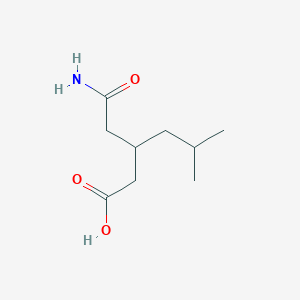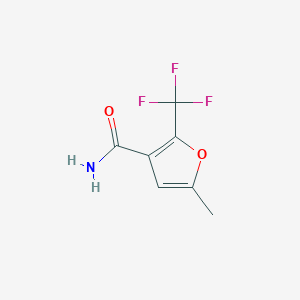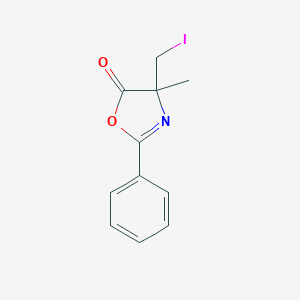
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one, also known as IMPO, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. IMPO is a heterocyclic compound that contains an oxazole ring and an iodomethyl group. It has been synthesized using various methods and has shown promising results in different scientific studies.
作用機序
The mechanism of action of 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as thymidylate synthase and dihydrofolate reductase. In neurochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor.
生化学的および生理学的効果
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects, depending on its specific application. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in animal models.
In biochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been shown to modulate the activity of enzymes and receptors involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to have fluorescent properties that make it useful as a probe for studying protein-ligand interactions and enzyme activity.
実験室実験の利点と制限
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to selectively bind to certain biomolecules. However, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one also has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other biomolecules.
将来の方向性
There are several future directions for research on 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one, including:
1. Further studies on its potential as an anticancer agent, with a focus on optimizing its potency and selectivity.
2. Development of new biosensors and diagnostic tools based on 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one.
3. Exploration of its potential as a building block for the synthesis of new functional materials.
4. Investigation of its potential as a modulator of neurotransmitter receptors for the treatment of neurological disorders.
5. Studies on its toxicity and potential side effects in vivo, with a focus on developing safer and more effective formulations.
合成法
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one can be synthesized using different methods, including the reaction of 2-phenyl-4-methyl-1,3-oxazole with iodomethane in the presence of a base. Another method involves the reaction of 2-phenyl-4-methyl-1,3-oxazole with iodine and sodium hydroxide. The yield and purity of the synthesized 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one depend on the method used and the reaction conditions.
科学的研究の応用
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been studied for its potential applications in different scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has shown potential as an anticancer agent by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
In biochemistry, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been used as a fluorescent probe to study protein-ligand interactions and enzyme activity. It has also been used in the development of biosensors for the detection of various biomolecules.
In material science, 4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.
特性
CAS番号 |
177762-91-3 |
|---|---|
製品名 |
4-(Iodomethyl)-4-methyl-2-phenyloxazol-5(4H)-one |
分子式 |
C11H10INO2 |
分子量 |
315.11 g/mol |
IUPAC名 |
4-(iodomethyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H10INO2/c1-11(7-12)10(14)15-9(13-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
KUZDGTVVRPSICW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
正規SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
同義語 |
5(4H)-Oxazolone, 4-(iodomethyl)-4-methyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



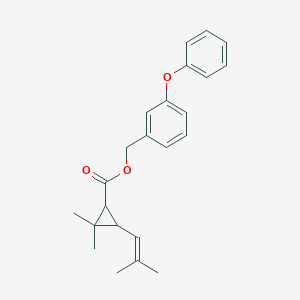
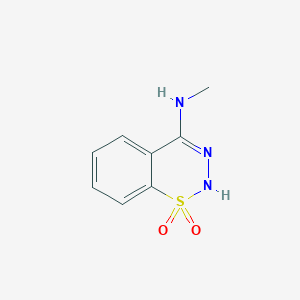
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
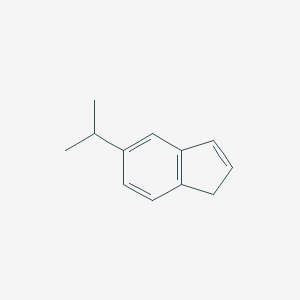

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
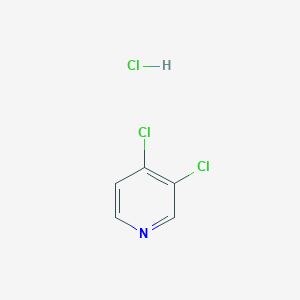
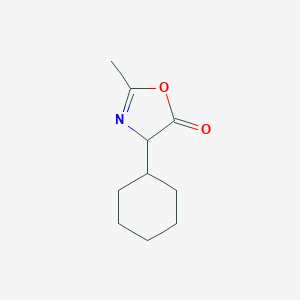

![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
